REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)=[CH:6][C:5](F)=[CH:4][N:3]=1.ClC1C(CC#N)=CC=CN=1.ClC1C(CC#N)=CC(F)=CN=1>>[Cl:1][C:2]1[C:7]([C:8]2([C:11]#[N:12])[CH2:9][CH2:10]2)=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
1-(2-chloro-5-fluoropyridin-3-yl)cyclopropanecarbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C1(CC1)C#N)F
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C1(CC1)C#N)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1CC#N)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C1(CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |